molecular formula C25H35ClO6 B606724 Isopropyl cloprostenate CAS No. 157283-66-4

Isopropyl cloprostenate

Cat. No. B606724
CAS RN: 157283-66-4
M. Wt: 466.999
InChI Key: OCNSAYQJDKJOLH-AHTXBMBWSA-N
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Description

Isopropyl Cloprostenate is a synthetic prostaglandin derivative . It is a synthetic analog of prostaglandin F2α (PGF2α) . It is used in the pharmaceutical industry and acts as an artificial hair growth hormone, stimulating the roots of the hair and activating hair growth .


Molecular Structure Analysis

The molecular formula of this compound is C25H35ClO6 . The exact mass is 466.21 and the molecular weight is 466.999 . The IUPAC name is propan-2-yl (Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate .

Scientific Research Applications

  • Periocular Discoloration with Eyelash Serum Use : Isopropyl cloprostenate, used in a serum for eyelash enhancement, led to periocular discoloration in a patient. Discontinuation of the serum resulted in gradual remission. Reflectance confocal microscopy revealed changes in the dermis associated with this discoloration, a known side effect of prostaglandin analogs (Horváth et al., 2017).

  • Effects on Mouse Testes : Research on the effects of prostaglandin analogs, including Cloprostenol and CIPG isopropyl ester (both analogs of prostaglandin F2α), showed significant changes in the spermatogenesis and spermiogenesis processes in male mice, suggesting impacts on reproductive functions (Sava et al., 2015).

  • Prostaglandin Analogs in Eyelash Growth Serum : this compound was identified in eyelash growth serums as an active pharmaceutical substance. The study highlighted the importance of accurate screening for such substances in various products (Johansson et al., 2014).

  • Influence on Hair Regrowth and Melanogenesis : this compound, as an analogue of prostaglandin F2α, was found to stimulate hair follicles and melanocytes in mice, affecting hair growth and pigmentation. This study helps understand the side effects of PGF2α analogues in treatments (Sasaki et al., 2005).

  • Iris-Color Change with Topical Treatment : A study presented a case where iris pigmentation developed in a patient treated with isopropyl unoprostone, an analogue of a prostaglandin metabolite. This highlights a potential side effect of such treatments (Yamamoto & Kitazawa, 1997).

  • Adverse Periocular Reactions : A study investigating the frequency of eyelid pigmentation and eyelash bristles with the use of prostaglandin analogs, including isopropyl unoprostone, found varied responses. This has implications for the cosmetic and therapeutic use of these substances (Inoue et al., 2012).

Mechanism of Action

Target of Action

(+)-Cloprostenol isopropyl ester, also known as Cloprostenol isopropyl ester or Isopropyl cloprostenate, is a synthetic isopropyl ester prodrug of a prostaglandin F2alpha (F2α) analogue and selective FP prostanoid receptor agonist . The primary targets of this compound are the FP prostanoid receptors.

Biochemical Pathways

It is known that prostaglandins, including f2α analogues, play crucial roles in various physiological processes, such as inflammation, vasodilation, and the regulation of smooth muscle contraction . Therefore, the activation of FP prostanoid receptors by (+)-Cloprostenol isopropyl ester could potentially affect these processes.

Pharmacokinetics

The pharmacokinetics of (+)-Cloprostenol isopropyl ester involves its absorption, distribution, metabolism, and excretion (ADME). As an isopropyl ester prodrug, it is likely to be hydrolyzed to its active form in the body. The rate of this hydrolysis and the subsequent distribution and metabolism of the active compound can significantly impact its bioavailability .

Result of Action

The molecular and cellular effects of (+)-Cloprostenol isopropyl ester’s action are largely dependent on its interaction with FP prostanoid receptors. The activation of these receptors can lead to various cellular responses, potentially influencing processes such as inflammation, vasodilation, and smooth muscle contraction .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (+)-Cloprostenol isopropyl ester. Factors such as temperature, pH, and the presence of other substances can affect the stability of the compound and its ability to interact with its targets .

Biochemical Analysis

Biochemical Properties

(+)-Cloprostenol isopropyl ester plays a significant role in biochemical reactions, particularly those involving prostaglandin receptors. It acts as an agonist for the FP receptor, a type of prostaglandin receptor, with a binding affinity (K value) of 28 nM . This interaction leads to the activation of downstream signaling pathways that are crucial for its biological effects. The compound interacts with various enzymes and proteins, including cyclooxygenases and lipoxygenases, which are involved in the metabolism of prostaglandins. These interactions are essential for the synthesis and regulation of prostaglandins, which play a vital role in inflammation, smooth muscle function, and other physiological processes.

Cellular Effects

The effects of (+)-Cloprostenol isopropyl ester on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to promote hair growth by stimulating the roots of hair follicles and activating hair growth pathways . Additionally, it affects various cell types, including epithelial cells and smooth muscle cells, by altering their signaling pathways. For instance, in epithelial cells, it can enhance cell proliferation and differentiation, while in smooth muscle cells, it can induce relaxation or contraction depending on the context.

Molecular Mechanism

The molecular mechanism of (+)-Cloprostenol isopropyl ester involves its binding to the FP receptor, leading to the activation of G-protein coupled receptor (GPCR) signaling pathways . This activation results in the production of secondary messengers such as cyclic AMP (cAMP) and inositol triphosphate (IP3), which further propagate the signal within the cell. The compound also influences gene expression by activating transcription factors that regulate the expression of genes involved in cell growth, differentiation, and metabolism. Additionally, (+)-Cloprostenol isopropyl ester can inhibit or activate specific enzymes, thereby modulating various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (+)-Cloprostenol isopropyl ester can change over time. Studies have shown that the compound is relatively stable, with minimal degradation over extended periods . Its long-term effects on cellular function can vary. For instance, prolonged exposure to the compound can lead to changes in cell morphology and function, such as increased cell proliferation and altered gene expression profiles. These effects are observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term biological activity.

Dosage Effects in Animal Models

The effects of (+)-Cloprostenol isopropyl ester vary with different dosages in animal models. At lower doses, the compound effectively stimulates hair growth and induces luteolysis in cattle and pigs . At higher doses, it can cause adverse effects such as increased sensitivity and irritation. In rats, doses ranging from 20 to 200 μg/kg body weight have been studied, with higher doses leading to more pronounced biological effects . It is crucial to determine the optimal dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

(+)-Cloprostenol isopropyl ester is involved in several metabolic pathways, primarily those related to prostaglandin metabolism. The compound is metabolized by enzymes such as cyclooxygenases and lipoxygenases, which convert it into active metabolites . These metabolites can further participate in various biochemical reactions, influencing metabolic flux and metabolite levels. The compound’s metabolism is essential for its biological activity and regulation within the body.

Transport and Distribution

The transport and distribution of (+)-Cloprostenol isopropyl ester within cells and tissues are facilitated by specific transporters and binding proteins . The compound is primarily localized in tissues where prostaglandin receptors are abundant, such as the eyes and hair follicles. Its distribution is influenced by factors such as tissue permeability and the presence of binding proteins that facilitate its transport across cell membranes. The compound’s localization and accumulation are crucial for its biological effects.

Subcellular Localization

(+)-Cloprostenol isopropyl ester is localized in specific subcellular compartments, including the cytoplasm and cell membrane . Its activity and function are influenced by its subcellular localization, as it interacts with various signaling molecules and enzymes within these compartments. The compound may also undergo post-translational modifications that direct it to specific organelles, enhancing its biological activity. Understanding its subcellular localization is essential for elucidating its mechanism of action and therapeutic potential.

properties

IUPAC Name

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35ClO6/c1-17(2)32-25(30)11-6-4-3-5-10-21-22(24(29)15-23(21)28)13-12-19(27)16-31-20-9-7-8-18(26)14-20/h3,5,7-9,12-14,17,19,21-24,27-29H,4,6,10-11,15-16H2,1-2H3/b5-3-,13-12+/t19-,21-,22-,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNSAYQJDKJOLH-AHTXBMBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC(=CC=C2)Cl)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](COC2=CC(=CC=C2)Cl)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

157283-66-4
Record name Isopropyl cloprostenate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157283664
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Heptenoic acid, 7-[(1R,2R,3R,5S)-2-[(1E,3R)-4-(3-chlorophenoxy)-3-hydroxy-1-butenyl]-3,5-dihydroxycyclopentyl]-, 1-methylethyl ester, (5Z)- (9CI)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ISOPROPYL CLOPROSTENATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/765298537G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Q & A

Q1: What evidence suggests that isopropyl cloprostenate in eyelash serums might cause periorbital volume loss?

A: Recent research has highlighted a potential connection between the use of eyelash serums containing prostaglandin analogues, like this compound, and periorbital volume loss, a condition known as prostaglandin-associated periorbitopathy (PAP) [, ]. While PAP is a recognized side effect of topical prostaglandin analogues used in glaucoma treatment, it was not previously listed as a potential side effect of eyelash serums. A study examining "before-and-after" photos of individuals using eyelash serums with prostaglandin analogues, including this compound, observed changes in the periorbital area compatible with PAP []. These changes were significantly more pronounced compared to individuals using eyelash serums without prostaglandin analogues or false eyelashes. Furthermore, a case report documented a 35-year-old female who developed periorbital hollowing after using an this compound-containing eyelash serum, with reversal of the condition observed upon discontinuation []. These findings suggest a need for greater awareness about the potential for periorbital volume loss associated with these products.

Q2: How is this compound identified in commercial eyelash serums?

A: Identifying this compound in commercial eyelash serums can be challenging. Often, the ingredient list provided to consumers does not explicitly mention the prostaglandin analogue by its full chemical name []. Instead, brand names or generic terms like "lash boosting serum" might be used. It is crucial to carefully review product labels and seek clarification from manufacturers if the presence of this compound or other prostaglandin analogues is unclear.

Q3: Has reflectance confocal microscopy been used to study the effects of this compound on the periocular area?

A: Yes, reflectance confocal microscopy has been utilized to examine periocular changes associated with this compound use in a clinical setting []. In a reported case, a 32-year-old woman presented with periocular discoloration after using an this compound-containing eyelash serum. Reflectance confocal microscopy revealed distinct changes in the periocular skin, including small white spots within the perifollicular dermis and surrounding dilated blood vessels. These findings provide further evidence for the impact of this compound on the periocular region at a microscopic level, corroborating clinical observations.

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